molecular formula C4H7N5O B073090 5-amino-N-methyl-1,2,4-triazole-1-carboxamide CAS No. 1488-96-6

5-amino-N-methyl-1,2,4-triazole-1-carboxamide

Cat. No. B073090
CAS RN: 1488-96-6
M. Wt: 141.13 g/mol
InChI Key: AKXSLZTTZLVFLZ-UHFFFAOYSA-N
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Description

5-amino-N-methyl-1,2,4-triazole-1-carboxamide (AMT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMT is a triazole derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer cells, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In viruses, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit the activity of RNA-dependent RNA polymerase, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects
5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit cell proliferation and induce cell death. In viruses, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit viral replication and reduce viral load. In animal studies, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

5-amino-N-methyl-1,2,4-triazole-1-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide is sensitive to light and heat, which can affect its stability and purity. 5-amino-N-methyl-1,2,4-triazole-1-carboxamide can also be expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide. One direction is the development of new synthesis methods that can improve the yield and purity of the final product. Another direction is the study of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide's potential applications in agriculture, medicine, and material science. Additionally, further research is needed to fully understand the mechanism of action of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide and its biochemical and physiological effects.

Scientific Research Applications

5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for use as a fungicide or bactericide. In medicine, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been studied for its potential anticancer and antiviral properties. 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has also been used in material science as a building block for the synthesis of new materials.

properties

CAS RN

1488-96-6

Product Name

5-amino-N-methyl-1,2,4-triazole-1-carboxamide

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

5-amino-N-methyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C4H7N5O/c1-6-4(10)9-3(5)7-2-8-9/h2H,1H3,(H,6,10)(H2,5,7,8)

InChI Key

AKXSLZTTZLVFLZ-UHFFFAOYSA-N

SMILES

CNC(=O)N1C(=NC=N1)N

Canonical SMILES

CNC(=O)N1C(=NC=N1)N

synonyms

1H-1,2,4-Triazole-1-carboxamide,2-amino-N-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The synthesis method of Example 1-(3) was applied. 3-Amino-1H-1,2,4-triazole (5.00 g), dimethylformamide (30 ml) and methyl isocyanate (4.0 ml) were used as reagents. The mixture was stirred at room temperature i:or 18 hours and 6.83 g of the resulting solid (yield 81%) was collected by filtration. The obtained solid was recrystallized from ethyl acetate to give colorless transparent crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
81%

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